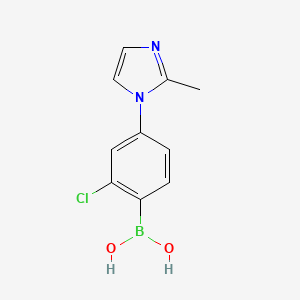
6-(4-Bromo-2-fluorophenoxy)-2-methylpyridin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(4-Bromo-2-fluorophenoxy)-2-methylpyridin-3-amine is a chemical compound that features a pyridine ring substituted with a bromo-fluorophenoxy group and a methyl group
Méthodes De Préparation
The synthesis of 6-(4-Bromo-2-fluorophenoxy)-2-methylpyridin-3-amine typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst . The specific synthetic route for this compound would involve the preparation of the appropriate boronic acid and halide precursors, followed by the coupling reaction under controlled conditions.
Analyse Des Réactions Chimiques
6-(4-Bromo-2-fluorophenoxy)-2-methylpyridin-3-amine can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions, where the bromo or fluoro groups are replaced by other nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a corresponding pyridine N-oxide, while reduction could produce a dehalogenated product.
Applications De Recherche Scientifique
6-(4-Bromo-2-fluorophenoxy)-2-methylpyridin-3-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: This compound can be used in the study of biological pathways and interactions due to its potential as a ligand or inhibitor.
Medicine: It may serve as a lead compound in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: The compound can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism by which 6-(4-Bromo-2-fluorophenoxy)-2-methylpyridin-3-amine exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the specific biological system being studied.
Comparaison Avec Des Composés Similaires
Similar compounds to 6-(4-Bromo-2-fluorophenoxy)-2-methylpyridin-3-amine include other substituted pyridines and phenoxy derivatives. For example:
These compounds share structural similarities but differ in their specific substituents and functional groups, which can lead to variations in their chemical reactivity and applications
Propriétés
Formule moléculaire |
C12H10BrFN2O |
|---|---|
Poids moléculaire |
297.12 g/mol |
Nom IUPAC |
6-(4-bromo-2-fluorophenoxy)-2-methylpyridin-3-amine |
InChI |
InChI=1S/C12H10BrFN2O/c1-7-10(15)3-5-12(16-7)17-11-4-2-8(13)6-9(11)14/h2-6H,15H2,1H3 |
Clé InChI |
YETZLESPYCMAEQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=N1)OC2=C(C=C(C=C2)Br)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


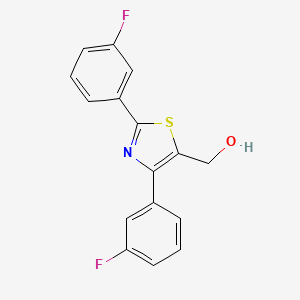
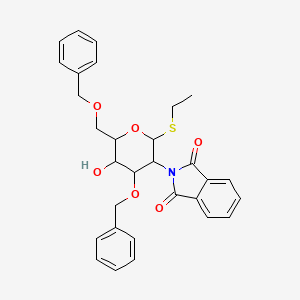
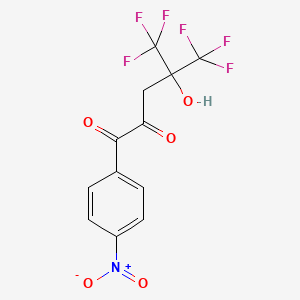
![2-(5'-(3,5-dimethylisoxazol-4-yl)-2'',4''-dioxo-2'H-dispiro[cyclopropane-1,3'-indene-1',5''-oxazolidin]-3''-yl)-N-(4-fluorobenzyl)-N-((S)-1,1,1-trifluoropropan-2-yl)acetamide](/img/structure/B14075924.png)
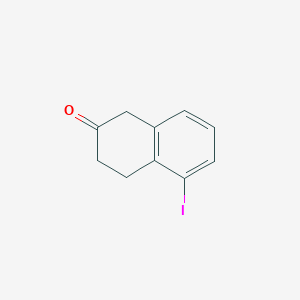
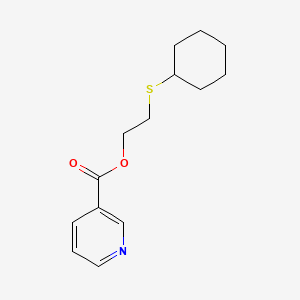

![(E)-2-(2-(tert-Butyl)-6-(2-(2,6,6-trimethyl-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl)vinyl)-4H-pyran-4-ylidene)malononitrile](/img/structure/B14075964.png)
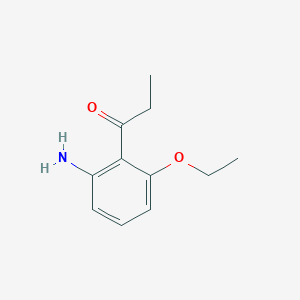
![4-[(7aR)-4-[2-[3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-1-cyclopropylpent-2-en-1-one](/img/structure/B14075981.png)
![2-[(Dimethylamino)methyl]-3,5,6-trimethylphenol](/img/structure/B14075984.png)


